molecular formula C20H18BiCl3 B14206780 Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- CAS No. 823213-37-2

Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)-

Cat. No.: B14206780
CAS No.: 823213-37-2
M. Wt: 573.7 g/mol
InChI Key: DQNSPYBWGADZGV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is a chemical compound with the molecular formula C20H18BiCl3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 2-methylphenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups .

Scientific Research Applications

Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Additionally, it can disrupt cellular processes and induce oxidative stress, contributing to its therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is unique due to its specific molecular structure and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

823213-37-2

Molecular Formula

C20H18BiCl3

Molecular Weight

573.7 g/mol

IUPAC Name

dichloro-(4-chlorophenyl)-bis(2-methylphenyl)bismuth

InChI

InChI=1S/2C7H7.C6H4Cl.Bi.2ClH/c2*1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;;;/h2*2-5H,1H3;2-5H;;2*1H/q;;;+2;;/p-2

InChI Key

DQNSPYBWGADZGV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=C(C=C2)Cl)(C3=CC=CC=C3C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.